molecular formula C10H8BrClN2 B13340176 (7-Bromo-5-chloroisoquinolin-1-yl)methanamine

(7-Bromo-5-chloroisoquinolin-1-yl)methanamine

Cat. No.: B13340176
M. Wt: 271.54 g/mol
InChI Key: JLCFEHKFBMZUHH-UHFFFAOYSA-N
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Description

(7-Bromo-5-chloroisoquinolin-1-yl)methanamine is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly used as intermediates in organic synthesis. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-5-chloroisoquinolin-1-yl)methanamine typically involves the bromination and chlorination of isoquinoline derivatives. One common method is the bromination of isoquinoline using bromine in the presence of a suitable solvent like nitrobenzene . The chlorination can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-5-chloroisoquinolin-1-yl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroisoquinolines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation can produce isoquinoline N-oxides.

Scientific Research Applications

(7-Bromo-5-chloroisoquinolin-1-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-Bromo-5-chloroisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in critical biological processes .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1-chloroisoquinoline: Similar in structure but lacks the methanamine group.

    5-Chloroisoquinoline: Lacks the bromine atom.

    7-Bromoisoquinoline: Lacks the chlorine atom.

Uniqueness

(7-Bromo-5-chloroisoquinolin-1-yl)methanamine is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and potential biological activities. The methanamine group also adds to its versatility in chemical synthesis and potential therapeutic applications.

Properties

Molecular Formula

C10H8BrClN2

Molecular Weight

271.54 g/mol

IUPAC Name

(7-bromo-5-chloroisoquinolin-1-yl)methanamine

InChI

InChI=1S/C10H8BrClN2/c11-6-3-8-7(9(12)4-6)1-2-14-10(8)5-13/h1-4H,5,13H2

InChI Key

JLCFEHKFBMZUHH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)Br)Cl)CN

Origin of Product

United States

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